molecular formula C19H24F2N2O2S B2462052 1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone CAS No. 1706091-48-6

1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone

Cat. No.: B2462052
CAS No.: 1706091-48-6
M. Wt: 382.47
InChI Key: OJKHTORPECVXJO-UHFFFAOYSA-N
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Description

1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone is a sophisticated small molecule of significant interest in early-stage drug discovery, particularly within medicinal chemistry and kinase research . Its structure integrates a 2,5-difluorophenyl moiety, a motif known to enhance metabolic stability and membrane permeability, linked to a piperidine-thiazepane scaffold. This molecular architecture is characteristic of compounds designed to act as potent and selective inhibitors of protein kinases and other ATP-binding enzymes. The 1,4-thiazepane ring system is a key pharmacophore found in various bioactive molecules targeting G-protein-coupled receptors (GPCRs) and enzymatic pathways. Researchers can utilize this compound as a critical chemical probe to investigate intricate cellular signaling cascades, such as those involved in oncogenic proliferation and inflammatory diseases. Its primary research value lies in its potential to modulate specific protein-protein interactions or enzymatic activity, providing a tool for target validation and the elucidation of novel mechanisms of action in phenotypic screens. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-[7-(2,5-difluorophenyl)-1,4-thiazepane-4-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F2N2O2S/c1-13(24)22-7-4-14(5-8-22)19(25)23-9-6-18(26-11-10-23)16-12-15(20)2-3-17(16)21/h2-3,12,14,18H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKHTORPECVXJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCC(SCC2)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Difluorophenyl Group: This step often involves the use of difluorobenzene derivatives in a substitution reaction.

    Coupling with Piperidine: The final step involves coupling the thiazepane derivative with piperidine under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or alkylating agents are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential as a drug candidate.

    Medicine: It may have therapeutic potential for treating various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key structural analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features CAS/ID Reference
Target Compound C₁₉H₂₁F₂NO₂S (hypothetical) ~393.44 (hypothetical) Piperidine-1-yl ethanone, 4-(1,4-thiazepane-4-carbonyl), 7-(2,5-difluorophenyl) N/A
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone (Risperidone Impurity 19) C₁₄H₁₅F₂NO₂ 267.27 Piperidine-1-yl ethanone, 4-(2,4-difluorobenzoyl) 84162-82-3
2-(1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone C₂₀H₁₉F₂NO₃S 391.43 1,4-Thiazepan-4-yl ethanone, 7-(2,5-difluorophenyl), benzodioxol substituent ChemSpider 34489595
(2,5-Difluorophenyl)-(4-piperidyl)methanone Hydrochloride C₁₂H₁₂F₂NOHCl 275.69 (HCl salt) Piperidyl methanone, 2,5-difluorophenyl 1172297-96-9
Key Observations:

Thiazepane vs. Benzoyl Substituents: The target compound’s thiazepane-carbonyl group introduces a larger, sulfur-containing heterocycle compared to the 2,4-difluorobenzoyl group in Risperidone Impurity 19. This increases molecular weight (~393 vs. 267) and may enhance conformational flexibility .

Fluorine Substitution Patterns: The 2,5-difluorophenyl group in the target contrasts with the 2,4-difluorophenyl in Risperidone Impurity 19.

Benzodioxol vs. Piperidine Modifications: The benzodioxol-containing analog (ChemSpider 34489595) replaces the piperidine-acetyl group with a benzodioxol-ethanone, increasing oxygen content and polarity (MW = 391.43) .

Pharmacological and Regulatory Insights

  • Risperidone Impurity 19: As a known impurity in antipsychotic drugs, it underscores the relevance of fluorinated piperidine derivatives in CNS drug development. The target compound’s thiazepane moiety may aim to improve receptor selectivity or metabolic stability .
  • Safety Profiles: While safety data for the target compound are unavailable, analogs like 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone () emphasize standard precautions for fluorinated compounds, including proper ventilation and protective equipment .

Biological Activity

1-(4-(7-(2,5-Difluorophenyl)-1,4-thiazepane-4-carbonyl)piperidin-1-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant data tables and findings from various studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazepane Ring : The initial step often includes the cyclization of 2,5-difluorobenzylamine with thioketones or thioethers under basic conditions to form the thiazepane structure.
  • Acylation : The thiazepane derivative is then acylated using piperidine and an appropriate carbonyl compound to introduce the piperidinyl group.
  • Final Modification : The final step involves the introduction of the ethanone moiety through a reaction with an acetic acid derivative.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act as an inhibitor of certain enzymes or receptors that are crucial in various metabolic pathways. For instance:

  • Enzyme Inhibition : The compound has been shown to inhibit kinases involved in cell signaling pathways, which can lead to reduced proliferation in cancer cells.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain pathogens.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds and structural analogs:

  • Anticancer Activity : A study investigating a series of thiazepane derivatives indicated that compounds with similar structures exhibited significant antiproliferative effects against various cancer cell lines, including those expressing interleukin-2-inducible kinase (ITK) and Bruton tyrosine kinase (BTK) . Specifically, compounds showed IC50 values below 20 µM against ITK-high cell lines.
    CompoundIC50 (µM)Cell Line
    Compound 1114.8ITK-high Jurkat
    Compound 1212.8BTK-high RAMOS
    Compound 1434.8BTK-high
  • Structure-Activity Relationship (SAR) : The SAR analysis revealed that specific substitutions on the thiazepane ring significantly influenced biological activity. For instance, the presence of fluorine atoms at positions 2 and 5 on the phenyl ring enhanced lipophilicity and metabolic stability .
  • Antimicrobial Studies : Another research effort highlighted the antimicrobial potential of thiazepane derivatives against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity .
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus25 µg/mL
    Escherichia coli50 µg/mL

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